BenchChemオンラインストアへようこそ!

(3S,4S)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Direct Renin Inhibitors Stereochemistry–Activity Relationship Aspartyl Protease Inhibition

(3S,4S)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 895245-30-4) is a chiral, N-Boc-protected trans-3,4-disubstituted pyrrolidine derivative with the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol. The compound features two equatorial hydroxymethyl groups in a trans configuration and a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 895245-30-4
Cat. No. B3360691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
CAS895245-30-4
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)CO)CO
InChIInChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-4-8(6-13)9(5-12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m0/s1
InChIKeyHEFYZXCUGNIOCW-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 895245-30-4): Procurement-Grade Chiral Pyrrolidine Building Block for Drug Discovery


(3S,4S)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 895245-30-4) is a chiral, N-Boc-protected trans-3,4-disubstituted pyrrolidine derivative with the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol [1]. The compound features two equatorial hydroxymethyl groups in a trans configuration and a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen. Its defining (3S,4S) absolute stereochemistry renders it the eutomer precursor for specific classes of aspartyl protease inhibitors, most notably direct renin inhibitors developed by Novartis [2]. Commercially, it is supplied as a white to off-white solid with typical purities of 97–98% (HPLC/GC) from major vendors including Aladdin, Leyan, and MolCore, and is certified under ISO quality management systems .

Why Generic Substitution of CAS 895245-30-4 with Unspecified Stereoisomers or Racemic Pyrrolidine Bis-hydroxymethyls Compromises Downstream Biological Outcomes


The (3S,4S) configuration of this pyrrolidine scaffold is not a cosmetic detail—it is the absolute stereochemical determinant of target binding. In the Novartis direct renin inhibitor program, the (3S,4S) enantiomer of a derived lead compound (12a) exhibited an IC₅₀ of 170 nM against recombinant human renin, whereas its (3R,4R)-antipode (12b) was 15-fold less active [1]. Similarly, the earlier lead (3S,4S)-6a (IC₅₀ = 7.6 μM) was 2.4-fold more potent than (3R,4R)-6b (IC₅₀ = 18 μM) [1]. Substitution with racemic trans-mixtures or the cis-diastereomer would introduce the distomer, which not only dilutes potency but may also exhibit altered selectivity profiles against off-target aspartyl proteases (cathepsins D/E, pepsins A/C, BACE-1/2) [1]. Furthermore, the Boc protecting group is essential for orthogonal synthetic manipulation; the unprotected (3S,4S)-3,4-bis(hydroxymethyl)pyrrolidine free base lacks the necessary nitrogen masking for sequential functionalization in multi-step medicinal chemistry campaigns . Generic substitution thus risks both stereochemical contamination and synthetic incompatibility.

Quantitative Differentiation Evidence for (3S,4S)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 895245-30-4) Versus Closest Analogs


Enantiomer-Dependent Renin Inhibition: 15‑Fold Potency Advantage of the (3S,4S) Over the (3R,4R) Configuration in Downstream Lead Compounds

The (3S,4S) absolute configuration of the pyrrolidine core is essential for high-affinity renin binding. In a FRET-based enzymatic assay using recombinant human renin (100 mM Tris–HCl buffer, pH 7.4), the pure (3S,4S)-enantiomer of lead compound 12a demonstrated an IC₅₀ of 170 nM, which was 15-fold more potent than the corresponding (3R,4R)-distomer 12b (estimated IC₅₀ ≈ 2.55 μM) [1]. This stereochemical preference was also observed in earlier analogs: (3S,4S)-6a (IC₅₀ = 7.6 μM) versus its antipode (3R,4R)-6b (IC₅₀ = 18 μM), a 2.4-fold difference [1]. Both 6a and 12a are direct synthetic descendants of the (3S,4S)-bis(hydroxymethyl)pyrrolidine scaffold represented by CAS 895245-30-4. The (3S,4S) compound 12a retained potency in the presence of human plasma (IC₅₀ = 300 nM) and displayed high selectivity over human pepsins A/C, cathepsins D/E, and BACE-1/2 (all IC₅₀ > 30 μM) [1].

Direct Renin Inhibitors Stereochemistry–Activity Relationship Aspartyl Protease Inhibition

Procurement Cost Differential: (3S,4S) Enantiomer Offers Over 40‑Fold Cost Advantage Per Milligram Versus the (3R,4R) Antipode

The (3S,4S) enantiomer (CAS 895245-30-4) is significantly more economical than its (3R,4R) counterpart (CAS 895245-32-6) across multiple independent vendors. From Aladdin (a major Chinese research chemical supplier), the (3S,4S) compound is priced at ¥1,615.90 per 100 mg (≥97% purity), equating to approximately ¥16.16/mg . From Chemsrc, the price is ¥2,585.9 per 250 mg (¥10.34/mg, 97% purity) . In contrast, the (3R,4R) enantiomer from Fluorochem is listed at ¥16,192 per 25 mg, or ¥647.68/mg (95% purity) —a 40- to 63-fold premium. Additional vendors for the (3R,4R) enantiomer (Leyan, Achemblock) confirm its higher unit cost and more limited availability, with bulk quantities (5 g, 10 g) requiring price inquiry rather than being stocked .

Chiral Building Block Sourcing Cost of Goods Analysis Medicinal Chemistry Supply Chain

Chiral Purity and Vendor Specification Landscape: (3S,4S) Enantiomer Demonstrates Broader High-Purity Availability with ISO-Certified Quality Systems

The (3S,4S) enantiomer (CAS 895245-30-4) is available at ≥97% purity from at least five independent vendors (Aladdin, Chemsrc, Leyan, Achemblock, MolCore), with MolCore offering NLT 98% purity under an ISO-certified quality management system suitable for global pharmaceutical R&D and QC applications . The (3R,4R) enantiomer (CAS 895245-32-6) is offered at 95–97% purity by a narrower set of suppliers (Fluorochem, Leyan, Achemblock, MolCore), and the highest-volume supplier (Fluorochem) lists only 95% purity . The cis-diastereomer (CAS 1393732-25-6) is typically listed at 95% purity with even more restricted vendor availability [1]. No vendor currently provides a certified chiral HPLC purity or enantiomeric excess (ee) specification for either enantiomer in their standard catalog listings, representing a quality verification gap that procurement teams should address through additional lot-specific analysis [2].

Chiral Purity Quality Assurance Supply Chain Reliability

Trans Versus Cis Stereochemistry: Predicted Physicochemical Divergence Affecting Reactivity and Crystallinity

The (3S,4S) compound adopts a trans configuration of the two hydroxymethyl groups on the pyrrolidine ring. Trans-3,4-disubstituted pyrrolidines generally exhibit greater conformational stability than their cis counterparts due to reduced 1,3-diaxial steric interactions [1]. While experimentally measured melting points and optical rotations for CAS 895245-30-4 are not consistently reported across vendor catalogs, the structurally analogous (3S,4S)-1-N-Boc-3,4-dihydroxymethyl pyrrolidine is reported as a white to off-white solid with a melting point of approximately 90–95 °C . The predicted boiling point for CAS 895245-30-4 is 353.6 ± 7.0 °C and the predicted density is 1.133 ± 0.06 g/cm³ [2]. By contrast, the cis-diastereomer (CAS 1393732-25-6 or 848616-45-5 for the unprotected form) is reported to exhibit different reactivity profiles: in SN2-type substitutions on the trans-diol (3S,4S)-6a, complete inversion of configuration was observed, yielding products in 76% and 28% yields, whereas analogous reactions on cis-diols would follow different stereochemical trajectories . This trans-specific stereoelectronic environment is critical for the predictable functionalization required in multi-step drug synthesis.

Stereochemistry Physicochemical Properties Solid-State Characterization

Established Role as Key Intermediate in the Novartis Direct Renin Inhibitor Pipeline: Validated Scalability from Milligram to Multigram Synthesis

The (3S,4S)-bis(hydroxymethyl)pyrrolidine scaffold is the core structural motif of Novartis's trans-3,4-disubstituted pyrrolidine class of direct renin inhibitors, a program that advanced from in silico pharmacophore screening through crystallographically guided lead optimization to in vivo blood pressure lowering in a hypertensive double-transgenic rat model [1]. The synthetic route from the Boc-protected bis(hydroxymethyl) intermediate to the clinical lead (3S,4S)-12a has been executed at multigram scale, with the authors acknowledging 'preparation of larger quantities of the alcohol precursor of intermediate (3S,4R)-4' and 'preparative chiral HPLC separations' [1]. This establishes that the (3S,4S) pyrrolidine building block is not merely a milligram-scale research curiosity but a process-viable intermediate. The patent literature further corroborates the utility of N-Boc-protected 3,4-bis(hydroxymethyl)pyrrolidines as intermediates in the preparation of pyrrolidine-based inhibitors targeting renin, DPP-IV, β3-adrenergic receptors, and other therapeutic targets .

Process Chemistry Renin Inhibitor Development Scalable Synthesis

Validated Application Scenarios for (3S,4S)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 895245-30-4) Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of Direct Renin Inhibitors Requiring the (3S,4S) Absolute Configuration

For medicinal chemistry programs targeting the human aspartyl protease renin, CAS 895245-30-4 is the mandatory starting material to access the eutomer series. As demonstrated by the Novartis program, the (3S,4S)-configured pyrrolidine core yields lead compounds with IC₅₀ values as low as 170 nM against recombinant human renin, a 15-fold improvement over the (3R,4R)-distomer [1]. The Boc protecting group enables orthogonal N-deprotection and subsequent functionalization with P1–P3 pharmacophore elements, while the trans-hydroxymethyl groups provide synthetic handles for prime-site and nonprime-site elaboration. This compound is specifically recommended for structure-based drug design efforts where crystallographic guidance (PDB structures of renin–inhibitor complexes) is being used to optimize binding interactions in the S1, S2, S3, and S3sp subsites [1].

Cost-Efficient Library Synthesis of Chiral Pyrrolidine-Based Inhibitor Candidates

Academic and biotech laboratories synthesizing focused libraries of chiral pyrrolidine derivatives should procure CAS 895245-30-4 rather than the (3R,4R) enantiomer (CAS 895245-32-6) to achieve a >40-fold reduction in per-milligram intermediate cost . At approximately ¥10–16/mg for the (3S,4S) enantiomer versus ¥648/mg for the (3R,4R) antipode, a 1-gram procurement for the (3S,4S) compound costs roughly ¥7,762–16,159 compared to an estimated ¥648,000 for the (3R,4R) compound . This cost differential enables parallel synthesis of larger compound arrays within typical grant-funded budget constraints. Multiple vendors offer ≥97% purity, ensuring adequate starting material quality for SAR studies without the need for costly in-house repurification .

Asymmetric Catalysis and Chiral Ligand Development Using the Trans-Diol Scaffold

The trans-3,4-bis(hydroxymethyl) substitution pattern on the pyrrolidine ring provides a C₂-symmetric diol framework suitable for elaboration into chiral ligands and auxiliaries for asymmetric catalysis. As shown by Wojaczyńska et al., the trans-diol (3S,4S)-6a undergoes stereospecific SN2 substitution reactions with complete inversion of configuration, yielding chiral pyrrolidine thioethers in up to 76% yield . The rigid pyrrolidine backbone enforces a defined spatial orientation of the two hydroxymethyl groups, making CAS 895245-30-4 a privileged precursor for the synthesis of enantiopure N,N- or N,S-bidentate ligands for transition metal-catalyzed asymmetric transformations. The Boc protection can be selectively removed under acidic conditions to liberate the secondary amine for subsequent N-functionalization with chiral sulfonamide, phosphine, or carbene donor groups.

Quality-Controlled Intermediate Supply for GLP/GMP-Adjacent Preclinical Development

Organizations transitioning renin inhibitor or related pyrrolidine-based programs from discovery into preclinical development should prioritize CAS 895245-30-4 from ISO-certified suppliers such as MolCore, which offers NLT 98% purity with documented quality management systems . The broader vendor base for the (3S,4S) enantiomer compared to the (3R,4R) antipode provides supply chain resilience and competitive pricing for gram-to-kilogram scale-up. Procurement teams should request lot-specific certificates of analysis including chiral HPLC purity (enantiomeric excess) and residual solvent profiles, as standard catalog listings do not uniformly report these parameters [2]. The established literature precedent for multigram-scale synthesis of downstream renin inhibitors from this intermediate provides confidence in route scalability [1].

Quote Request

Request a Quote for (3S,4S)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.